molecular formula C14H13NO3 B5756938 (2-methoxyphenyl) N-phenylcarbamate

(2-methoxyphenyl) N-phenylcarbamate

Cat. No.: B5756938
M. Wt: 243.26 g/mol
InChI Key: XFEVOHQZBADKOV-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl) N-phenylcarbamate is a synthetic carbamate derivative intended for research applications. This compound is part of a class of chemicals known for their utility in medicinal chemistry and organic synthesis. Researchers value N-phenylcarbamates for their role as key intermediates and as a scaffold for developing biologically active molecules. A primary research application for N-phenylcarbamate compounds is the investigation of cholinesterase enzyme inhibition . These enzymes are critical targets in neurological research, and carbamate-based inhibitors can form a stable, carbamoylated complex with the serine residue in the enzyme's active site, leading to temporary enzyme blockade . This mechanism makes such compounds valuable as reference standards or building blocks in the design of potential therapeutic agents. Beyond their biochemical applications, carbamates are versatile intermediates in synthetic organic chemistry. They can participate in various transformations and serve as protected forms for other functional groups. The structural features of this compound, including the methoxy substituent and the carbamate linkage, make it a candidate for further chemical exploration, such as studying spontaneous transformations into ureas or developing novel synthetic methodologies . This product is designated "For Research Use Only" (RUO). It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(2-methoxyphenyl) N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-9-5-6-10-13(12)18-14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEVOHQZBADKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with aniline. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to proceed efficiently .

Another method involves the use of carbamoylimidazolium salts as efficient carbamoylating reagents. These salts react with phenols or alcohols to produce carbamates in high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through flash column chromatography and recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

(2-methoxyphenyl) N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methoxyphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, forming stable urea linkages. These linkages are stable under acidic, alkaline, and aqueous conditions, making the compound useful in various synthetic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key N-Phenylcarbamate Derivatives and Their Properties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Isopropyl N-phenylcarbamate (IPC) Isopropyl-O(CO)NH-Ph 179.21 Mitotic inhibitor; disrupts spindle microtubules in plant cells
8-Quinolyl N-(2-methoxyphenyl)carbamate Quinoline-N(CO)O-2-methoxyphenyl 296.30 Chemical intermediate; structural studies
(2-Methylphenyl) N-methylcarbamate 2-Methylphenyl-O(CO)NH-Me 165.19 Heterocyclic organic compound; potential agrochemical
PUGNAc O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate 354.34 Glycosidase inhibitor; pharmacological chaperone for β-hexosaminidase
N-Phenylcarbamate palladacycles Pd complexes with N-phenylcarbamate ligands Variable High reactivity in bioconjugation reactions; used in protein functionalization

Q & A

Q. What synthetic routes are effective for preparing (2-methoxyphenyl) N-phenylcarbamate, and how can reaction conditions be optimized for yield and purity?

A common method involves reacting 2-methoxyphenol with phenyl isocyanate in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Catalysts like triethylamine or DMAP can enhance carbamate bond formation. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 phenol:isocyanate). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

  • FT-IR : Confirms carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR : Identifies methoxy protons (δ ~3.8 ppm) and aromatic signals (δ 6.5–7.5 ppm).
  • MS (EI/ESI) : Molecular ion peak [M+H]⁺ and fragmentation patterns validate the molecular formula .

Q. What in vitro assays are recommended for preliminary assessment of the antimicrobial activity of this compound?

  • Broth microdilution : Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion : Zones of inhibition correlate with potency.
  • Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects. Include positive controls (e.g., ampicillin) and solvent controls .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the stability and reactivity of this compound during nucleophilic reactions?

Electron-donating groups (e.g., methoxy) increase carbamate stability by resonance, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the carbonyl carbon. Substituent effects are quantified via Hammett σ values and correlated with hydrolysis rates in polar aprotic solvents. Computational studies (DFT) model charge distribution and transition states .

Q. What molecular docking approaches are used to predict the interaction of this compound with biological targets, and how do these predictions compare with experimental bioassay data?

  • AutoDock/Vina : Docks the compound into enzyme active sites (e.g., acetylcholinesterase or cytochrome P450).
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns).
  • Free energy calculations (MM-PBSA) : Predict binding affinities (ΔG). Experimental validation includes enzyme inhibition assays (IC₅₀) and SPR for binding kinetics .

Q. How do metabolites like N-(2-methoxyphenyl)hydroxylamine contribute to the compound's genotoxicity, and what enzymatic pathways are involved?

N-Hydroxylation by hepatic CYP450 isoforms (e.g., CYP2E1) generates N-(2-methoxyphenyl)hydroxylamine, which forms DNA adducts (e.g., 8-oxoguanine) via redox cycling. Comet assays and γ-H2AX foci quantify DNA damage. NADPH-dependent reductase inhibitors (e.g., dicoumarol) mitigate adduct formation, implicating quinone oxidoreductases in detoxification .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Carbamate Synthesis

ParameterOptimal RangeImpact on Yield
SolventTHF, DCMPolar aprotic solvents enhance solubility
Temperature0–25°CPrevents side reactions (e.g., isocyanate dimerization)
CatalystTriethylamine (1 mol%)Accelerates nucleophilic attack

Q. Table 2. Comparative Bioactivity of Structural Analogues

CompoundMIC (µg/mL) S. aureusIC₅₀ (µM) Acetylcholinesterase
This compound12.545.2
N-(4-Chlorophenyl) analogue25.062.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-methoxyphenyl) N-phenylcarbamate
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